9Z,11E-Tetradecadienal
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Overview
Description
9Z,11E-Tetradecadienal is a fatty aldehyde with the molecular formula C14H24O. It is characterized by the presence of two double bonds in the 9th and 11th positions, with the configuration of these double bonds being Z (cis) and E (trans), respectively. This compound is known for its role as a pheromone in various insect species, making it a subject of interest in chemical ecology and pest management .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9Z,11E-Tetradecadienal can be achieved through several methods. One common approach involves the use of Wittig reactions to form the conjugated diene system. The reaction typically involves the use of phosphonium ylides and aldehydes under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale organic synthesis techniques. This includes the use of Grignard reagents and subsequent oxidation steps to introduce the aldehyde functional group. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a pheromone .
Chemical Reactions Analysis
Types of Reactions: 9Z,11E-Tetradecadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed:
Oxidation: Tetradecadienoic acid.
Reduction: Tetradecadienol.
Substitution: Halogenated tetradecadienal derivatives.
Scientific Research Applications
9Z,11E-Tetradecadienal has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of conjugated dienes and their reactivity.
Biology: Functions as a pheromone in insect species, aiding in the study of insect behavior and communication.
Medicine: Investigated for its potential antimicrobial properties and its role in modulating biological pathways.
Industry: Employed in pest management strategies due to its effectiveness as an insect attractant
Mechanism of Action
The mechanism by which 9Z,11E-Tetradecadienal exerts its effects is primarily through its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a cascade of molecular events that result in behavioral changes such as attraction or repulsion. The pathways involved include signal transduction mechanisms that lead to the activation of neural circuits responsible for pheromone detection .
Comparison with Similar Compounds
- 9Z,11Z-Tetradecadienal
- 9E,11E-Tetradecadienal
- 9E,11Z-Tetradecadienal
Comparison: While these compounds share a similar backbone structure, the configuration of the double bonds significantly influences their biological activity. For instance, 9Z,11E-Tetradecadienal is more effective as a pheromone in certain insect species compared to its isomers. This uniqueness is attributed to the specific spatial arrangement of the double bonds, which affects the compound’s binding affinity to olfactory receptors .
Properties
Molecular Formula |
C14H24O |
---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(9Z,11E)-tetradeca-9,11-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,14H,2,7-13H2,1H3/b4-3+,6-5- |
InChI Key |
MDQSKCQQGXJOMN-ICWBMWKASA-N |
Isomeric SMILES |
CC/C=C/C=C\CCCCCCCC=O |
Canonical SMILES |
CCC=CC=CCCCCCCCC=O |
Origin of Product |
United States |
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